2-azido-N-(2-chlorobenzyl)acetamide
Overview
Description
2-Azido-N-(2-chlorobenzyl)acetamide is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by the presence of an azido group, a chlorobenzyl group, and an acetamide moiety. The compound has the molecular formula C₉H₉ClN₄O and a molecular weight of 224.65 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-N-(2-chlorobenzyl)acetamide typically involves the reaction of 2-chlorobenzylamine with chloroacetyl chloride to form N-(2-chlorobenzyl)acetamide. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Azido-N-(2-chlorobenzyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of triazoles and other nitrogen-containing heterocycles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions:
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Hydrogen Gas and Catalyst: Used for the reduction of the azido group.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
2-Azido-N-(2-chlorobenzyl)acetamide is used in various scientific research applications, including:
Medicinal Chemistry: As a building block for the synthesis of bioactive molecules.
Chemical Biology: For labeling and tracking biomolecules.
Material Science: As a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 2-azido-N-(2-chlorobenzyl)acetamide is primarily related to its ability to undergo cycloaddition reactions, forming stable triazole rings. These triazole rings can interact with various biological targets, including enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Azido-N-phenylacetamide: Similar structure but with a phenyl group instead of a chlorobenzyl group.
2-Azido-N-(2-fluorobenzyl)acetamide: Similar structure but with a fluorobenzyl group instead of a chlorobenzyl group.
Uniqueness
2-Azido-N-(2-chlorobenzyl)acetamide is unique due to the presence of the chlorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. The chlorobenzyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in medicinal chemistry and chemical biology .
Properties
IUPAC Name |
2-azido-N-[(2-chlorophenyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c10-8-4-2-1-3-7(8)5-12-9(15)6-13-14-11/h1-4H,5-6H2,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAAYSQZIHWJTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN=[N+]=[N-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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